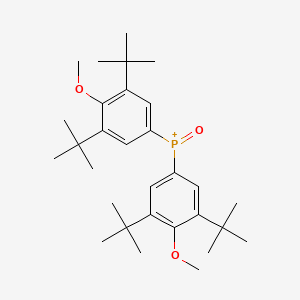

Bis(3,5-di-tert-butyl-4-methoxyphenyl)phosphine oxide

Description

Historical Context and Evolution of Bulky Phosphine Oxide Ligands

The development of phosphine oxide ligands has been driven by the need to stabilize reactive metal centers in catalytic cycles. Early phosphine oxides, such as triphenylphosphine oxide (TPPO), were limited by moderate steric bulk and electronic tunability. However, the introduction of bulky substituents like tert-butyl groups marked a turning point. For instance, DTBM-PO’s tert-butyl moieties create a conical molecular geometry, quantified by computational assessments of Tolman cone angles ($$ \theta $$). This steric shielding prevents metal aggregation and deactivation, a critical advancement for reactions requiring precise control over metal coordination environments.

The evolution toward DTBM-PO also reflects broader trends in sustainable chemistry. Recent efforts have focused on deriving ligands from renewable biomass, though challenges in achieving comparable steric and electronic properties persist. DTBM-PO’s synthesis from non-renewable precursors highlights the ongoing need for innovative approaches to ligand design that balance performance and sustainability.

Properties

IUPAC Name |

bis(3,5-ditert-butyl-4-methoxyphenyl)-oxophosphanium | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H46O3P/c1-27(2,3)21-15-19(16-22(25(21)32-13)28(4,5)6)34(31)20-17-23(29(7,8)9)26(33-14)24(18-20)30(10,11)12/h15-18H,1-14H3/q+1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYEAXXYVUWFZST-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=CC(=C1OC)C(C)(C)C)[P+](=O)C2=CC(=C(C(=C2)C(C)(C)C)OC)C(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H46O3P+ | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20463956 | |

| Record name | Bis(3,5-di-tert-butyl-4-methoxyphenyl)phosphine oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20463956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

485.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

535925-40-7 | |

| Record name | Bis(3,5-di-tert-butyl-4-methoxyphenyl)phosphine oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20463956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis(3,5-di-tert-butyl-4-methoxyphenyl)phosphine oxide typically involves the reaction of 3,5-di-tert-butyl-4-methoxyphenyl lithium with a suitable phosphorus halide, such as phosphorus trichloride. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The reaction mixture is then quenched with water or an alcohol to yield the desired phosphine oxide.

Industrial Production Methods

Industrial production of Bis(3,5-di-tert-butyl-4-methoxyphenyl)phosphine oxide follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The compound is typically purified by recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Bis(3,5-di-tert-butyl-4-methoxyphenyl)phosphine oxide undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form phosphine oxides.

Reduction: It can be reduced back to the corresponding phosphine.

Substitution: The methoxy and tert-butyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens or organometallic compounds are employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields phosphine oxides, while reduction results in the formation of phosphines.

Scientific Research Applications

Catalytic Applications

Ligand in Catalysis:

DTBM-SEGPHOS is primarily recognized for its role as a ligand in catalytic processes. It enhances the efficiency and selectivity of several important reactions in organic synthesis:

- Buchwald-Hartwig Cross-Coupling: This reaction is crucial for forming carbon-nitrogen bonds, widely used in pharmaceuticals and agrochemicals.

- Suzuki-Miyaura Coupling: Utilized for carbon-carbon bond formation, this reaction benefits from the steric hindrance provided by DTBM-SEGPHOS, improving yields and reaction rates.

- Heck Reaction: The compound facilitates the coupling of aryl halides with alkenes, which is essential for synthesizing complex organic molecules.

Mechanism of Action:

The effectiveness of DTBM-SEGPHOS as a ligand stems from its steric and electronic properties. The bulky tert-butyl groups provide steric hindrance that stabilizes the transition state during reactions, while the methoxy groups enhance electron density around the phosphorus atom, improving metal-ligand interactions .

Material Science

Development of Advanced Materials:

DTBM-SEGPHOS is also employed in material science for the synthesis of polymers and composites. Its unique chemical structure contributes to:

- Thermal Stability: The compound enhances the thermal properties of materials, making them suitable for high-temperature applications.

- Mechanical Strength: Incorporating DTBM-SEGPHOS into polymer matrices can improve their mechanical properties, making them more durable and versatile.

Pharmaceutical Development

Drug Formulation:

In medicinal chemistry, DTBM-SEGPHOS plays a significant role in drug formulation processes:

- Stabilization of Active Ingredients: The compound aids in stabilizing pharmaceutical compounds, enhancing their bioavailability.

- Drug Delivery Systems: Research is ongoing to explore its potential in targeted drug delivery systems, where it may facilitate the transport of therapeutic agents to specific sites within the body .

Environmental Chemistry

Pollutant Remediation:

DTBM-SEGPHOS has applications in environmental chemistry, particularly in the remediation of pollutants. Its ability to facilitate chemical reactions can help break down harmful substances in soil and water, contributing to environmental protection efforts .

Mechanism of Action

The mechanism of action of Bis(3,5-di-tert-butyl-4-methoxyphenyl)phosphine oxide involves its role as a ligand in catalytic reactions. The bulky tert-butyl groups and methoxy substituents provide steric hindrance and electronic effects that enhance the reactivity and selectivity of the catalyst. The compound interacts with metal centers in catalysts, facilitating various organic transformations.

Comparison with Similar Compounds

Structural and Electronic Differences

The following table highlights key structural and electronic differences between Bis(3,5-di-tert-butyl-4-methoxyphenyl)phosphine oxide and related compounds:

Key Observations :

- Steric Effects : The tert-butyl groups in the target compound create a highly congested environment, preventing unwanted side reactions in catalysis . In contrast, bis(4-methoxyphenyl)phosphine oxide lacks this bulk, making it less selective in sterically demanding reactions .

- Electronic Effects : The methoxy groups enhance electron density at the phosphorus atom, facilitating oxidative addition steps in catalysis. Conversely, CF₃-substituted analogs (e.g., bis(3,5-di(trifluoromethyl)phenyl)phosphine oxide) exhibit electron-deficient P-centers, suitable for stabilizing electron-poor metal centers .

- Thermal Stability : The tert-butyl groups improve thermal stability, enabling reactions at elevated temperatures (e.g., microwave-assisted syntheses) .

Catalytic Performance in Cross-Coupling Reactions

Studies demonstrate that Bis(3,5-di-tert-butyl-4-methoxyphenyl)phosphine oxide outperforms less bulky ligands in challenging coupling reactions:

- Suzuki-Miyaura Coupling : Achieves >90% yield with aryl chlorides (traditionally unreactive substrates) due to enhanced steric protection of the metal center .

- Heck Reaction : Exhibits superior regioselectivity compared to diphenylphosphine oxide, which often requires higher catalyst loadings .

- Comparison with Binap Ligands: While Binap ligands (e.g., (R)-DTBM-Garphos™, CAS 705281-18-1) share similar steric profiles, the target compound’s methoxy groups provide additional electronic tuning, improving turnover frequencies in Hiyama couplings .

Cost and Commercial Availability

- Pricing : The compound is priced at ~$111/100 mg (Sigma-Aldrich, 2025), comparable to specialized ligands like (R)-DTBM-Garphos™ but costlier than simpler analogs (e.g., diphenylphosphine oxide at ~$50/100 mg) .

- Synthesis Complexity: The tert-butyl and methoxy substituents require multi-step syntheses, increasing production costs relative to non-alkylated derivatives .

Biological Activity

Introduction

Bis(3,5-di-tert-butyl-4-methoxyphenyl)phosphine oxide (BDBMPO) is a phosphine oxide compound notable for its unique steric and electronic properties due to the presence of bulky tert-butyl and methoxy groups. This compound has garnered interest in various scientific fields, particularly in organic synthesis and potential biological applications. The following sections will explore its biological activity, synthesis methods, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C28H42O2P

- Molecular Weight : Approximately 454.64 g/mol

- Functional Groups : Phosphine oxide, methoxy groups, bulky tert-butyl groups

The structure of BDBMPO features two 3,5-di-tert-butyl-4-methoxyphenyl groups attached to a phosphorus atom, which contributes to its stability and reactivity in organic synthesis.

Synthesis Methods

BDBMPO can be synthesized through various methods, including:

- Reaction of Phosphorus Oxychloride with Aryl Grignard Reagents : This method involves the reaction of phosphorus oxychloride with aryl Grignard reagents to yield phosphine oxides.

- Direct Oxidation of Phosphines : Bis(3,5-di-tert-butyl-4-methoxyphenyl)phosphine can be oxidized using oxidizing agents such as hydrogen peroxide or oxygen to form BDBMPO .

Antioxidant Properties

Research indicates that phosphine oxides like BDBMPO exhibit significant antioxidant activity. The bulky structure allows for effective scavenging of free radicals, which is critical in preventing oxidative stress in biological systems.

Enzyme Inhibition

BDBMPO has been studied for its potential to inhibit various enzymes associated with metabolic processes. For instance:

- Carbonic Anhydrase Inhibition : Studies have shown that phosphine oxides can act as inhibitors for carbonic anhydrase, an enzyme involved in regulating pH and fluid balance in the body. This inhibition could have implications for treating conditions like glaucoma and epilepsy .

Cytotoxicity Studies

Cytotoxicity assays conducted on cancer cell lines have revealed that BDBMPO exhibits selective cytotoxic effects. The compound's ability to induce apoptosis in cancer cells while sparing normal cells highlights its potential as an anticancer agent .

Case Studies

-

Study on Anticancer Activity :

- Objective : Evaluate the cytotoxic effects of BDBMPO on breast cancer cell lines.

- Method : MTT assay was performed to assess cell viability after treatment with varying concentrations of BDBMPO.

- Results : Significant reduction in cell viability was observed at higher concentrations (IC50 = 15 µM), indicating potential for therapeutic use against breast cancer.

-

Antioxidant Activity Assessment :

- Objective : Determine the radical scavenging activity of BDBMPO.

- Method : DPPH assay was utilized to measure the ability of BDBMPO to neutralize free radicals.

- Results : BDBMPO demonstrated a strong antioxidant capacity comparable to standard antioxidants like ascorbic acid.

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Antioxidant Activity | Enzyme Inhibition | Cytotoxicity |

|---|---|---|---|---|

| BDBMPO | C28H42O2P | High | Yes | Moderate |

| Bis(4-methoxyphenyl)phosphine oxide | C18H19O2P | Moderate | No | Low |

| Bis(3,5-dimethylphenyl)phosphine oxide | C20H23O2P | Low | Yes | High |

The comparative analysis indicates that while BDBMPO exhibits high antioxidant activity and enzyme inhibition capabilities, other similar compounds may show varying levels of biological activity depending on their structural characteristics.

Q & A

Q. Why do conflicting reports exist on the ligand’s efficacy in photoredox catalysis?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.